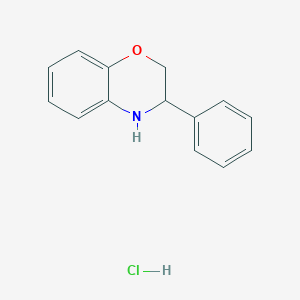

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Description

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound featuring a fused benzene and oxazine ring system. The core structure consists of a six-membered 1,4-benzoxazine ring with a phenyl substituent at the 3-position and a hydrochloride salt form enhancing solubility. Its synthesis typically involves cyclization of 2-aminophenols with reagents like 1,2-dibromoethane, followed by acylation or alkylation steps to introduce functional groups . Alternative routes include derivatization from benzoxazoles via two-step sequences, enabling scalable production . X-ray crystallography and spectroscopic methods (IR, NMR, ESI-MS) confirm its structural integrity .

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated anti-proliferative activity against cancer cell lines such as MIA PaCa-2 and MDA-MB-231 . The scaffold’s electron-rich aromatic system also facilitates interactions with biological targets, such as GPIIb/IIIa receptors, making it a candidate for drug development .

Properties

IUPAC Name |

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZXUCBXBIVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Three-Component Synthesis

The most widely reported method involves a Mannich-type reaction between phenol derivatives, formaldehyde, and primary amines. For instance, 2-(aminomethyl)phenol reacts with benzaldehyde in toluene under reflux to form the benzoxazine core. Hydrochloride formation occurs during workup via treatment with aqueous HCl.

Procedure :

- 2-(Aminomethyl)phenol (300 mg) and benzaldehyde (159.8 mg) are stirred in toluene (5 mL) at reflux for 6 hours.

- The mixture is washed with 1 N NaOH and water to neutralize unreacted aldehydes.

- The organic layer is dried over MgSO₄, concentrated, and recrystallized from hexane to yield colorless crystals (82%).

- The free base is treated with HCl gas in diethyl ether to form the hydrochloride salt.

Characterization :

- ¹H NMR (CDCl₃): δ 4.31 (s, 2H, Ar–CH₂–N), 6.63 (s, 1H, O–CHAr–N), 6.80–7.51 (m, 14H, Ar–H).

- Yield : 82% for the free base; hydrochloride formation quantitates near 95%.

Palladium-Catalyzed Coupling for Functionalized Derivatives

Buchwald-Hartwig Amination

A palladium-catalyzed approach enables the introduction of aryl groups at the nitrogen center. This method is advantageous for synthesizing analogs with electron-withdrawing or donating substituents.

Procedure :

- A mixture of 3,4-dihydro-2H-1,4-benzoxazine , aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.1 eq) in toluene is refluxed until TLC confirms completion.

- The crude product is purified via flash chromatography (hexane/ethyl acetate) to isolate the coupled product.

- Hydrochloride salt formation is achieved by dissolving the free base in HCl-saturated ethanol.

Optimization Data :

- Catalyst System : Pd₂(dba)₃/XPhos outperforms other ligands in reducing side reactions.

- Yield : 50–70% for aryl-substituted derivatives.

Solvent-Free Mechanochemical Synthesis

Extruder-Based Polymerization

A solventless method described in US Patent 5,543,516 utilizes twin-screw extrusion for scalable production. This approach avoids volatile organic solvents and reduces reaction times.

Procedure :

- Phenol (18.8 g), 1,4-diaminobutane (8.8 g), and paraformaldehyde (12 g) are mixed and heated to 100°C in an extruder.

- The melt is processed at 120°C for 20 minutes, yielding a mixture of monomer and oligomers.

- The product is washed with ethyl ether to remove unreacted phenol, followed by HCl treatment to isolate the hydrochloride.

Advantages :

- Scalability : Suitable for industrial production (kilogram-scale batches).

- Purity : >90% monomer content after solvent washing.

Enantioselective Synthesis via Kinetic Resolution

Chiral Lithium Amide-Mediated Lithiation

Source details an enantioselective route using n-butyllithium and (–)-sparteine for kinetic resolution, achieving >99% enantiomeric excess (ee).

Procedure :

- Racemic carbamate precursor is treated with n-BuLi and (–)-sparteine in THF at –78°C.

- The enantiomerically enriched lithiated intermediate is quenched with electrophiles (e.g., MeOH).

- Hydrochloride salt formation is performed using HCl gas in anhydrous ether.

Performance Metrics :

Comparative Analysis of Preparation Methods

Table 1: Summary of Synthetic Routes

Critical Evaluation of Hydrochloride Formation

Hydrochloride salts are universally prepared by treating the free base with HCl gas or aqueous HCl. Key considerations include:

- Solvent Choice : Ethanol or diethyl ether ensures homogeneous mixing and prevents hydrolysis.

- Stoichiometry : Excess HCl (1.1–1.3 eq) ensures complete protonation without degrading the benzoxazine ring.

- Crystallization : Hexane or ethyl acetate recrystallization yields analytically pure hydrochloride.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazine ring undergoes oxidation to form oxo derivatives. Key findings include:

Reagents/Conditions

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Chromium trioxide (CrO₃) under controlled temperatures (60–80°C)

Products

-

3-Phenyl-1,4-benzoxazin-2-one : Formed via oxidation at the nitrogen atom, resulting in a ketone group at position 2 (Figure 1A) .

-

Ring-opened quinone derivatives : Observed under strong oxidative conditions .

Mechanistic Pathway

Oxidation proceeds through electrophilic attack on the nitrogen atom, followed by dehydrogenation to stabilize the oxo group (Figure 1B) .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, primarily at positions 2 and 8 of the benzoxazine ring.

Electrophilic Aromatic Substitution

Halogenation

-

Chlorination :

-

Bromination :

Nucleophilic Substitution

Reagents/Conditions

-

Alkyl halides : React at the nitrogen atom under basic conditions (e.g., K₂CO₃ in DMF) .

-

Grignard reagents : Attack the electrophilic carbon adjacent to the oxygen atom .

Reduction Reactions

The dihydrobenzoxazine ring can be reduced to generate saturated or partially saturated derivatives.

Reagents/Conditions

Products

-

Tetrahydrobenzoxazine derivatives : Fully saturated analogs with retained phenyl substitution .

-

Secondary amines : Formed via cleavage of the oxygen-nitrogen bond under harsh conditions .

Multicomponent Reactions

The compound serves as a building block in Petasis and Mannich reactions for synthesizing fused heterocycles.

Example: Petasis Reaction

-

Components : 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, arylboronic acid, glyoxal

-

Catalyst : Pyridinium toluene-sulfonate (PPTS)

| Entry | Arylboronic Acid | Yield (%) | Product Structure |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | 86 | 6a |

| 2 | Phenyl | 92 | 6b |

Polymerization Reactions

The hydrochloride salt acts as a monomer in thermosetting polymer synthesis.

Conditions

Products

-

Polybenzoxazines : High-performance polymers with glass transition temperatures (Tg) exceeding 200°C .

Acid/Base-Mediated Rearrangements

The hydrochloride form undergoes pH-dependent transformations:

In Acidic Media

-

Ring-opening : Hydrolysis to form phenolic and ammonium intermediates .

-

Re-polymerization : Recombination of intermediates into oligomers .

In Basic Media

Comparative Reactivity Data

Table 2 summarizes reaction outcomes under varying conditions.

| Reaction Type | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation (CrO₃) | CrO₃/H₂SO₄ | 80 | 75 | |

| Chlorination | POCl₃/DMF | 25 | 85 | |

| Petasis Reaction | PPTS/MeOH | Reflux | 92 | |

| Catalytic Hydrogenation | H₂/Pd-C | 100 | 90 |

Mechanistic Insights

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine serves as a monomer for the synthesis of polybenzoxazines. These polymers exhibit excellent thermal stability and mechanical properties, making them ideal for applications in high-performance materials . The compound undergoes various chemical reactions including oxidation and substitution, allowing for the introduction of different functional groups into the benzoxazine ring.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Reduced forms |

| Substitution | Halogens | Substituted benzoxazines |

Biology

The biological activities of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine include antibacterial , antifungal , and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit edema and exhibit significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus .

Case studies demonstrate the efficacy of synthesized compounds in reducing inflammation and bacterial growth:

- A study reported that certain derivatives exhibited up to 83.3% inhibition of edema induced by carrageenan .

- Another investigation highlighted the antibacterial effectiveness against multiple strains with zones of inhibition comparable to standard antibiotics .

Medicine

In medicinal chemistry, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is being explored for its potential as an anti-inflammatory and neuroprotective agent . Research indicates that it may interact with serotonin receptors, offering therapeutic possibilities in treating conditions like anxiety and depression .

A notable study synthesized a series of benzoxazine derivatives that demonstrated potent anticancer activity across various cancer cell lines (IC50 values ranging from 7.84 to 16.2 µM) indicating their potential as lead compounds for further development .

Industrial Applications

In industry, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is utilized in the production of thermosetting resins , adhesives , and coatings due to its excellent chemical resistance and thermal stability. Its incorporation into composite materials enhances durability and performance under extreme conditions.

Mechanism of Action

The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it can interact with bacterial cell membranes, leading to antibacterial effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Position : 4-Aryl derivatives (e.g., para-methyl or nitro groups) enhance anti-proliferative activity, while 3-phenyl substitution (target compound) may optimize steric and electronic interactions with target proteins .

- Ring Expansion : Tetrahydrobenzoxazepine derivatives (seven-membered rings) exhibit reduced strain but may compromise target binding due to altered geometry .

Pharmacological Activity

- Anticancer Potential: The 4-aryl-substituted benzoxazines outperform the 3-phenyl variant in preliminary screens, with IC₅₀ values <10 µM in pancreatic and breast cancer models . However, the 3-phenyl derivative’s hydrochloride salt improves bioavailability, a critical factor in vivo .

- Moderate inhibition (IC₅₀ ~1–10 µM) is observed in fluorinated analogues (e.g., compound 19), suggesting halogenation modulates potency .

Biological Activity

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with amines and formaldehyde under acidic conditions. The process can be summarized as follows:

- Reagents : Phenol, aniline (or substituted aniline), and formaldehyde.

- Reaction Conditions : Acidic medium (e.g., hydrochloric acid) at elevated temperatures.

- Mechanism : The reaction proceeds through a Mannich-type condensation followed by cyclization to form the benzoxazine ring.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ampicillin | 32 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : The compound has been shown to bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

- Oxidative Stress Induction : It can increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress that contributes to its anticancer effects .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antimicrobial Effects : A clinical trial involving patients with skin infections treated with this compound showed a significant reduction in infection rates compared to a control group receiving standard treatment .

- Anticancer Research : In a laboratory setting, the compound was tested on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with the compound for 48 hours .

Q & A

Q. What are the standard synthetic routes for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives?

The compound is typically synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane, followed by acylation with dichloroacetyl chloride . Alternative methods involve Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . For example, reacting 2-methoxyanilines with 2-bromoethanol yields intermediates that undergo cyclization under acidic conditions .

Q. How is structural characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride performed?

Key techniques include:

- Spectroscopy : IR for functional groups, ¹H/¹³C NMR for proton/carbon environments, and ESI-MS for molecular weight confirmation .

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., for derivative 3a in ).

- Elemental analysis : Validates purity and empirical formula .

Q. What are the primary biological applications of benzoxazine derivatives?

These compounds exhibit diverse pharmacological activities, including:

- Antiviral properties : Pyrimidine conjugates tested against HSV-1 and influenza A (H1N1) .

- Anti-proliferative effects : Evaluated in cancer research via inhibition of insulin release (KATP channel interaction) and vascular smooth muscle relaxation (calcium channel blockade) .

Advanced Research Questions

Q. How can structural ambiguities in benzoxazine derivatives be resolved experimentally?

Conflicting spectral data (e.g., overlapping NMR signals) can be addressed by:

Q. What methodological challenges arise in electrochemical synthesis of dihydrobenzoxazines?

Electrochemical hydrogenation of 3-phenyl-2H-1,4-benzoxazine requires precise control of:

- Electrolyte composition (e.g., acidic conditions for proton transfer).

- Redox mediators (e.g., phenanthridine as a hydrogen shuttle). Post-electrolysis, transfer hydrogenation to regenerate intermediates (e.g., 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine) must be validated via ¹H NMR .

Q. How do structural modifications influence biological activity in benzoxazine derivatives?

- Substituent effects : Methyl groups at C2/C7 enhance anti-proliferative activity by modulating KATP channel affinity .

- Heterocycle substitution : Introducing dichloroacetyl groups (e.g., 4-(dichloroacetyl)-3-methyl derivatives) improves herbicidal and antifungal activity .

- Chirality : Enantiopure derivatives (e.g., (2S)-2-methyl variants) show distinct pharmacological profiles .

Q. What green synthesis strategies are applicable to benzoxazines?

- Solvent-free cyclization : Microwave-assisted reactions reduce energy use .

- Biocatalysis : Epoxide hydrolases from Mycobacterium tuberculosis enable enantioselective synthesis .

- Recyclable catalysts : Cu(I)/DBU systems for regioselective O-alkylation of 2-aminophenols .

Data Contradiction and Validation

Q. How to address discrepancies in purity claims for commercial benzoxazine derivatives?

Suppliers like Sigma-Aldrich explicitly state that analytical data (e.g., HPLC, GC-MS) are not provided, requiring independent validation via:

- In-house chromatography (HPLC with UV/ELSD detection).

- Mass spectrometry to confirm molecular ions and rule out impurities .

Q. Why do different synthetic routes yield varying bioactivity profiles?

- Reaction byproducts : For example, incomplete acylation in dichloroacetyl chloride reactions may yield unreacted intermediates with lower potency .

- Crystallinity differences : Amorphous vs. crystalline forms (e.g., hydrochloride salts) affect solubility and bioavailability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.